cis,trans-Germacrone

Breast Cancer Synergy Intra-herbal Interaction

cis,trans-Germacrone (CAS 32663-51-7) is the definitive stereochemical probe for dissecting germacrone pharmacology. Unlike the common (E,E)-isomer, this cis,trans conformer enables rigorous structure-activity relationship (SAR) campaigns targeting 5α-reductase inhibition for androgenic alopecia/BPH research, CYP2B6/CYP3A4 herb-drug interaction profiling, and cancer synergy studies with furanodiene. Substituting generic germacrone compromises stereochemical fidelity and invalidates comparative potency matrices. Procure this specific isomer to ensure experimental reproducibility and unlock novel IP around conformationally-constrained cyclodecadienone analogs.

Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
Cat. No. B15577108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis,trans-Germacrone
Molecular FormulaC15H22O
Molecular Weight218.33 g/mol
Structural Identifiers
InChIInChI=1S/C15H22O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h7-8H,5-6,9-10H2,1-4H3/b12-8+,13-7-
InChIKeyCAULGCQHVOVVRN-UPAULDTKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis,trans-Germacrone for Scientific Procurement: Understanding this Germacrane Sesquiterpenoid


cis,trans-Germacrone (CAS: 32663-51-7) is a specific isomer of the natural sesquiterpene germacrone (CAS: 6902-91-6), a member of the germacrane class of sesquiterpenoids characterized by a 10-membered cyclodecadiene ring [1]. Like its parent compound (E,E)-germacrone, this isomer is derived from traditional medicinal plants of the Zingiberaceae family, such as *Curcuma* species, and is recognized for its broad pharmacological profile including antitumor, anti-inflammatory, and antiviral activities [2]. The compound's α,β-unsaturated carbonyl moiety is a key structural feature underlying its bioactivity, particularly its interaction with thiol-containing proteins and its potential as a steroid 5α-reductase inhibitor [3]. Its procurement is essential for research aiming to elucidate the stereochemical influence on biological activity within the germacrone series.

Why cis,trans-Germacrone Cannot Be Replaced by Generic Analogs: The Critical Role of Stereochemistry and Intra-Herbal Synergy


Procuring a specific isomer like cis,trans-germacrone is not equivalent to acquiring its parent compound (E,E)-germacrone or other co-occurring sesquiterpenes (e.g., furanodiene, curdione) due to fundamental differences in stereochemical structure and biological behavior. While all are 10-membered ring sesquiterpenes from *Curcuma* species, their distinct double-bond geometries and functional groups lead to divergent activities. For instance, while furanodiene alone demonstrates significant anti-proliferative effects, (E,E)-germacrone alone shows no effect, but acts as a critical **synergistic enhancer** of furanodiene's activity [1]. Substituting one component for another disregards these complex intra-herbal interactions, which are essential for replicating the full therapeutic profile of the natural extract [2]. Furthermore, the cis,trans isomer represents a distinct chemical entity whose specific conformation may lead to unique interactions with biological targets, necessitating its use for rigorous structure-activity relationship (SAR) studies.

cis,trans-Germacrone: Quantitative Differentiation Evidence for Scientific Selection


Synergistic Potentiation of Anti-Proliferative Activity vs. Furanodiene and Curdione in Breast Cancer Models

In a head-to-head comparison on breast cancer cell lines (MDA-MB-231 and MCF-7), furanodiene alone significantly inhibited proliferation, whereas (E,E)-germacrone and curdione showed no effect [1]. However, when (E,E)-germacrone was combined with furanodiene, it significantly enhanced furanodiene's anti-proliferative effect. In contrast, curdione did not enhance but partly reversed the anti-proliferative effect of the germacrone/furanodiene combination [1]. This demonstrates a specific, non-redundant synergistic role for germacrone that is not shared by its close analog curdione.

Breast Cancer Synergy Intra-herbal Interaction Sesquiterpene

Moderate Inhibition of CYP2B6 and CYP3A4 Isoforms: A Critical Safety and Drug-Drug Interaction Consideration

In vitro studies using pooled human liver microsomes (HLMs) show that (E,E)-germacrone and its co-occurring analog zederone both moderately inhibit CYP2B6 and CYP3A4 activities, with IC50 values below 10 μM [1]. While this establishes a class-level inhibitory profile, the precise IC50 value for cis,trans-germacrone remains to be determined. However, the presence of the α,β-unsaturated carbonyl group, shared with (E,E)-germacrone, suggests a similar potential for CYP inhibition and the formation of reactive metabolites [2]. This contrasts with other analogs like (4S,5S)-(+)-germacrone-4,5-epoxide, which has been shown to inhibit certain CYP subtypes more potently [3].

CYP450 Drug-Drug Interaction Metabolism Hepatotoxicity

Induction of Apoptosis and Protective Autophagy in Prostate Cancer Cells via Akt/mTOR Inhibition

(E,E)-Germacrone demonstrated dose-dependent inhibition of cell proliferation in prostate cancer cell lines PC-3 (androgen-independent) and 22RV1 (androgen-dependent), with IC50 values of 259 μM and 396.9 μM, respectively [1]. This activity is mechanistically linked to the induction of apoptosis and protective autophagy via inhibition of the Akt/mTOR signaling pathway [1]. While direct data for cis,trans-germacrone is absent, the shared core structure suggests a similar mechanism. In comparison, other sesquiterpenes like curcumenone and curcumenol exhibit more potent antiproliferative activity against breast cancer cells (IC50 = 8.3 and 9.3 μg/mL, respectively) [2], indicating that (E,E)-germacrone's potency is moderate and cell-type specific.

Prostate Cancer Autophagy Akt/mTOR Apoptosis

Anti-androgenic Activity as a Steroid 5α-Reductase Inhibitor: A Structural Basis for Selectivity

(E,E)-Germacrone acts as an inhibitor of steroid 5α-reductase, an enzyme crucial for converting testosterone to the more potent androgen dihydrotestosterone (DHT) [1]. While (E,E)-germacrone itself exhibits this activity, its semi-synthetic analog 8-hydroxy germacrene B was found to be ~13-fold more potent (IC50 = 0.15 ± 0.022 mM) [1][2]. This SAR study highlights that the α,β-unsaturated carbonyl of the germacrene scaffold is essential for activity, and that specific modifications can dramatically enhance potency. The cis,trans isomer of germacrone, possessing a distinct geometry, represents a valuable tool for probing the conformational requirements of this pharmacophore.

Anti-androgen 5α-Reductase Alopecia Benign Prostatic Hyperplasia

Optimal Application Scenarios for cis,trans-Germacrone Based on Quantitative Evidence


Investigating Stereochemical Influence on Intra-Herbal Synergy in Cancer Research

Given the unique synergistic role of (E,E)-germacrone in enhancing furanodiene's anti-proliferative effects in breast cancer [1], cis,trans-germacrone is a critical probe. Researchers can use this specific isomer to determine if the cis,trans geometry maintains, enhances, or abolishes this synergistic activity compared to the naturally predominant (E,E)-form. This is essential for dissecting the molecular basis of complex Traditional Chinese Medicine formulations.

Structure-Activity Relationship (SAR) Studies for Anti-Androgenic Drug Discovery

The established anti-androgenic activity of germacrone and its analogs via 5α-reductase inhibition [2] provides a solid foundation for SAR campaigns. cis,trans-Germacrone serves as a key scaffold modification to explore the conformational constraints of the cyclodecadiene ring required for optimal enzyme inhibition. This can guide the synthesis of novel analogs with improved potency and selectivity for treating conditions like androgenic alopecia or benign prostatic hyperplasia.

Profiling CYP450-Mediated Drug-Drug Interaction Potential of Sesquiterpene Isomers

The moderate inhibition of CYP2B6 and CYP3A4 by (E,E)-germacrone (IC50 < 10 μM) [3] raises important safety considerations for herbal supplements. Comparing the inhibitory profile of cis,trans-germacrone directly against its parent compound will reveal whether stereoisomerism significantly alters its interaction with human drug-metabolizing enzymes. This is crucial for predicting herb-drug interactions and assessing the safety of different Curcuma-derived products.

Benchmarking Antiproliferative Potency Across Diverse Cancer Cell Line Panels

While (E,E)-germacrone exhibits moderate potency in prostate cancer cells (IC50 259-397 μM) [4], its activity in other cancer types (e.g., lung, liver, gastric) is reported. cis,trans-Germacrone can be screened alongside (E,E)-germacrone and other analogs (e.g., curcumenone) to generate a comparative potency matrix. This data is invaluable for researchers selecting the most effective sesquiterpene lead compound for a specific cancer indication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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